N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Description
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIUEKSQSVHFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves the reaction of 4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid with 4-sulfamoylphenethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenethyl)-1H-indazole-3-carboxamide
- N-(4-sulfamoylphenethyl)-1H-indole-3-carboxamide
- N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide stands out due to its unique indazole core structure, which imparts distinct biological activities compared to other similar compounds. Its specific substitution pattern also contributes to its unique chemical reactivity and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
